molecular formula C8H9N3O2 B181203 6-Nitro-1,2,3,4-tetrahydroquinoxaline CAS No. 41959-35-7

6-Nitro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B181203
CAS RN: 41959-35-7
M. Wt: 179.18 g/mol
InChI Key: ZVDCYZVYRXZJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the family of tetrahydroquinoxaline derivatives . It is a heterocyclic compound that has a quinoxaline ring with a nitro group at position 6.


Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3,4-tetrahydroquinoxaline is represented by the InChI code 1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 . The molecular weight of the compound is 179.18 .


Physical And Chemical Properties Analysis

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Fluorescence-based Detection

A new derivative of 1,2,3,4-tetrahydroquinoxaline exhibits good photoluminescent properties, useful for detecting trace amounts of nitroaromatics like nitrobenzene and nitrotoluenes (Fu, Zhang, Liu, & Guo, 2018).

Use in Dyes and Fluorescent Whiteners

6-Nitro-1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized for use as disperse dyes and fluorescent whiteners on polyester fibers (Rangnekar & Tagdiwala, 1986).

Chemical Synthesis

The compound plays a role in the stereoselective synthesis of complex 1,2,3,4-tetrahydroquinoxalines, which are valuable in drug-like scaffold synthesis (Anderson et al., 2016).

One-Pot Synthesis in Water

This compound is involved in a one-pot synthesis process in water, demonstrating its versatility in chemical reactions (Liu, Zhou, Sui, Liu, & Zhou, 2017).

Dual SNAr Reaction

6-Nitro-1,2,3,4-tetrahydroquinoxaline is used in a dual nucleophilic aromatic substitution reaction to synthesize various heterocyclic compounds (Deshmukh, Das, & Jain, 2013).

Nitroepoxide Conversion

It serves as a precursor in the transformation into 1,4-diamino heterocycles, highlighting its role in accessing bioactive structures (Vidal-Albalat, Rodríguez, & González, 2014).

Tautomerism Study

The compound is studied for its tautomerism, which is important in understanding its behavior in different chemical environments (Kim, Choi, & Lim, 2003).

Fluorescent Chemosensor

6-Nitro-1,2,3,4-tetrahydroquinoxaline derivatives are used in developing fluorescent chemosensors for detecting biologically significant anions (Shao, Lin, Cai, & Lin, 2009).

Phototransformations Study

The compound is used in studying phototransformations, indicating its utility in understanding photochemical reactions (Rtishchev & Selitrennikov, 2004).

Safety And Hazards

The safety information for 6-Nitro-1,2,3,4-tetrahydroquinoxaline indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCYZVYRXZJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436630
Record name 6-nitro-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3,4-tetrahydroquinoxaline

CAS RN

41959-35-7
Record name 1,2,3,4-Tetrahydro-6-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41959-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
6-Nitro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
6-Nitro-1,2,3,4-tetrahydroquinoxaline

Citations

For This Compound
25
Citations
VS Satam, RN Rajule, AR Jagtap… - Journal of …, 2010 - Wiley Online Library
4‐Diethyl‐1,2,3,4‐tetrahydro‐6‐nitroquinoxaline 4 was synthesized by alkylative reduction of 6‐nitroquinoxaline. Catalytic reduction of 4 followed by cyclocondensation with …
Number of citations: 3 onlinelibrary.wiley.com
RC De Selms, RJ Greaves… - Journal of Heterocyclic …, 1974 - Wiley Online Library
Current interest in the preparations of substituted 1, 2, 3, 4-tetrahydroquinoxalincs (1)(1), prompts us to report our results in this area. In general, quinoxalines can be rcduccd by catalytic …
Number of citations: 13 onlinelibrary.wiley.com
P Kestell, FB Pruijn, BG Siim, BD Palmer… - Cancer chemotherapy …, 2000 - Springer
Purpose: To characterise the pharmacokinetics and metabolism in mice of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), the lead compound of a new class of …
Number of citations: 20 link.springer.com
MS Deshmukh, B Das, N Jain - RSC Advances, 2013 - pubs.rsc.org
An unprecedented one-pot synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines from activated ortho-halonitrobenzenes has …
Number of citations: 7 pubs.rsc.org
Y Zhang, T Song, X Zhou, Y Yang - Applied Catalysis B: Environmental, 2022 - Elsevier
Modulation of photoelectrochemical properties and facilitation of O 2 adsorption through defective sites is of great significance for photocatalytic O 2 -involved organic transformations. …
Number of citations: 14 www.sciencedirect.com
Y Hu, X Li, M Liu, S Bartling, H Lund, J Rabeah… - ChemCatChem - Wiley Online Library
Catalytic hydrogenation and oxidative dehydrogenation of N‐heterocycles to produce tetrahydroquinoline and quinoline derivatives are important reactions of particular importance in …
M Suzuki, M Sasamata, K Miyata - Brain research, 2003 - Elsevier
YM872, an AMPA receptor antagonist, was administered together with t-PA to investigate the effects of coadministration on neuroprotection in a rat embolic stroke model, when …
Number of citations: 30 www.sciencedirect.com
J Ma, X Wang, Z Liu, X Hu - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
Herein we described the diastereo‐ and enantioselective copper‐catalyzed dipropargylic amination between propargylic acetates and diamines. The reaction features readily available …
Number of citations: 2 onlinelibrary.wiley.com
Y Chen, H Xu, L Chen, Y Shi, A Hou, Z Liu… - Russian Chemical …, 2023 - Springer
Reagent system NaBH 4—ZnCl 2 was found to be suitable for the reduction of various substituted quinoxalines to obtain corresponding 1, 2, 3, 4-tetrahydro derivatives. The reduction …
Number of citations: 0 link.springer.com
MS Levi, MA Brimble - Current medicinal chemistry, 2004 - ingentaconnect.com
The brain remains an area where little corrective surgery can be performed and the reversal of damage is almost impossible. Recently, reports of agents offering neuroprotection have …
Number of citations: 70 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.